![molecular formula C13H12N2 B14284697 Benzenamine, N-[1-(3-pyridinyl)ethylidene]- CAS No. 121133-22-0](/img/structure/B14284697.png)
Benzenamine, N-[1-(3-pyridinyl)ethylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N-[1-(3-pyridinyl)ethylidene]-: is an organic compound with the molecular formula C13H12N2 . This compound is characterized by the presence of a benzenamine group attached to a pyridinyl group through an ethylidene linkage. It is a derivative of aniline and pyridine, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(3-pyridinyl)ethylidene]- typically involves the condensation reaction between benzenamine and a pyridine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethylidene linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or benzenamine groups are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine or pyridine derivatives.
科学的研究の応用
Chemistry: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of Benzenamine, N-[1-(3-pyridinyl)ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Aniline: A primary aromatic amine with a simpler structure.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
N-Phenylpyridin-2-amine: A compound with a similar structure but different connectivity.
Uniqueness: Benzenamine, N-[1-(3-pyridinyl)ethylidene]- is unique due to its combined structure of benzenamine and pyridine linked through an ethylidene group. This unique structure imparts specific chemical properties and reactivity, making it distinct from its individual components or other similar compounds.
特性
CAS番号 |
121133-22-0 |
|---|---|
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
N-phenyl-1-pyridin-3-ylethanimine |
InChI |
InChI=1S/C13H12N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-10H,1H3 |
InChIキー |
WEGDEKIYLQENBX-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


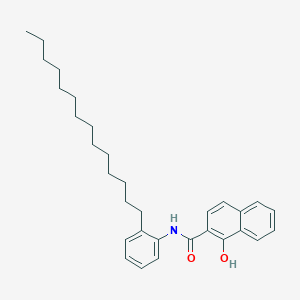

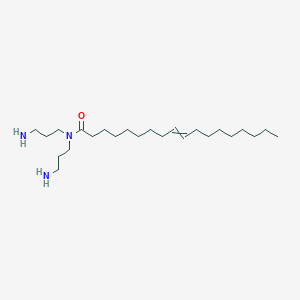
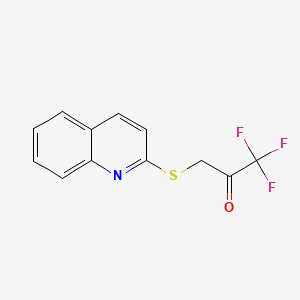
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)
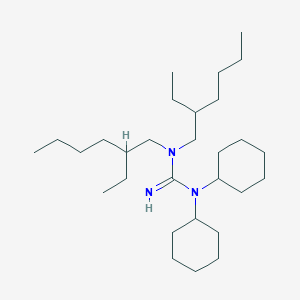

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
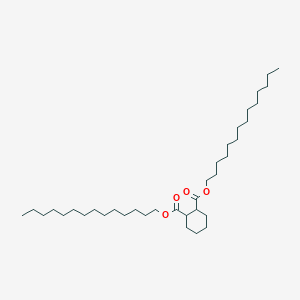
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
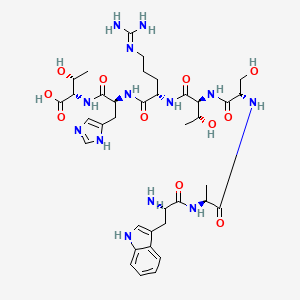
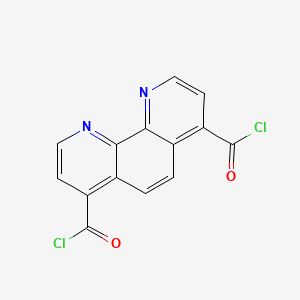

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
